

Inter-laboratory study for the validation of vilazodone analytical methods

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Compound of Interest

Compound Name: Vilazodone carboxylic acid

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A Comparative Guide to Validated Analytical Methods for Vilazodone

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist used in the treatment of major depressive disorder.[1][2][3] The objective of this document is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to select the most appropriate analytical method for their specific needs, whether for quality control, pharmacokinetic studies, or stability testing. The methods discussed include High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Validated Methods

The selection of an analytical method is a critical step in drug development and quality control. The following tables summarize the key validation parameters for various vilazodone analytical methods, providing a basis for objective comparison.

Table 1: Comparison of HPLC Methods for Vilazodone Analysis



Parameter	Method 1	Method 2	Method 3
Mobile Phase	0.1M Ammonium formate: Methanol (20:80, v/v)[2]	Methanol[1]	0.05 M KH2PO4: Methanol (45:55 v/v) [3]
Column	Not Specified	Qualisil BDS C18[1]	ZORBAX SB C18 (15 cm X 4.6 mm, 5 μ)[3]
Flow Rate	0.7 mL/min[2]	1.0 mL/min[1]	Not Specified
Detection Wavelength	241 nm[2]	242 nm[1]	235 nm[3]
Linearity Range	0.1-120 μg/mL[2]	0.4-1.2 μg/mL[1]	Not Specified
Correlation Coefficient (r²)	0.9994[2]	0.9987[1]	Not Specified
LOD	0.028153 μg/mL[2]	0.04 μg/mL[1]	Not Specified
LOQ	0.0853 μg/mL[2]	0.12 μg/mL[1]	Not Specified
Accuracy (% Recovery)	99.25-100.5%	Not Specified	Not Specified
Precision (%RSD)	0.75-1.28%[2]	Not Specified	Not Specified

Table 2: Comparison of UV-Spectrophotometric Methods for Vilazodone Analysis



Parameter	Method 1	Method 2	Method 3
Solvent	Distilled Water[4]	Methanol[5]	Methanol[6]
λmax	240 nm[4]	285 nm[5]	241 nm[6]
Linearity Range	2-10 μg/mL[4]	5-60 μg/mL[5]	2-10 μg/mL[6]
Correlation Coefficient (r²)	0.9993[4]	> 0.999[5]	0.999[6]
LOD	0.372 μg/mL[4]	Not Specified	Not Specified
LOQ	1.126 μg/mL[4]	Not Specified	Not Specified
Accuracy (% Recovery)	99.49 - 100.49%[4]	> 100%[5]	99.99 - 100.13%[6]
Precision (%RSD)	Intra-day: 1.47%, Inter-day: 1.69%[4]	< 2%[5]	Not Specified

Table 3: Comparison of HPTLC and LC-MS/MS Methods for Vilazodone Analysis

Parameter	HPTLC Method	LC-MS/MS Method
Mobile Phase	Toluene: Methanol (7:3 v/v)[7]	Acetonitrile: 5mM ammonium acetate: formic acid (35:65:0.1, v/v/v)[8]
Stationary Phase	Silica gel 60 F254 plates[7]	Agela C18 column[8]
Detection	240 nm[7]	MRM (m/z 442.4 → 155.3)[8]
Linearity Range	100–500 ng/band[7]	1.0-100 ng/mL[8]
Correlation Coefficient (r²)	0.995[7]	≥0.993[8]
LOD	2.21 ng/band[7]	Not Specified
LOQ	6.75 ng/band[7]	1.0 ng/mL
Accuracy (% Recovery)	Not Specified	-9.8 to 6.9% (%RE)[8]
Precision (%RSD)	Not Specified	< 13.4%[8]



Experimental Protocols

Detailed methodologies for the validated analytical techniques are provided below. These protocols are based on published studies and offer a starting point for laboratory implementation.

This method is suitable for the determination of vilazodone in bulk and pharmaceutical formulations.[1]

- Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column (e.g., Qualisil BDS C18) is used.[1]
- Mobile Phase: Methanol is employed as the mobile phase at a flow rate of 1.0 mL/min.[1]
- Detection: UV detection is performed at 242 nm.[1]
- Standard Preparation: A standard stock solution of vilazodone is prepared by dissolving 10 mg of the reference standard in 100 mL of methanol to achieve a concentration of 100 µg/mL.[1] Working standards are prepared by further dilution with the mobile phase.[1]
- Sample Preparation: For tablet analysis, twenty tablets are weighed and crushed. A quantity of powder equivalent to 10 mg of vilazodone is transferred to a 100 mL volumetric flask with methanol, sonicated, and diluted to volume. The solution is then filtered.[1]
- Validation Parameters: The method is validated for linearity, precision, accuracy, robustness, and system suitability according to ICH guidelines.[1]

This is a simple and cost-effective method for the estimation of vilazodone in bulk and pharmaceutical dosage forms.[4]

- Instrumentation: A double beam UV/Visible spectrophotometer with 1 cm matched quartz cells is utilized.[4]
- Solvent: Distilled water is used as the solvent.[4]
- Wavelength of Maximum Absorbance (λmax): The absorbance is measured at 240 nm.[4]



- Standard Preparation: A stock solution of vilazodone hydrochloride is prepared in distilled water.[4]
- Linearity: The method demonstrates linearity in the concentration range of 2-10 μg/mL.[4]
- Validation: The method is validated for accuracy, precision (intra-day and inter-day), and limits of detection (LOD) and quantification (LOQ).[4]

This stability-indicating HPTLC method is used for the estimation of vilazodone hydrochloride. [7]

- Instrumentation: A standard HPTLC system with a suitable applicator, developing chamber, and scanner is used.
- Stationary Phase: Aluminum plates precoated with silica gel 60 F254 are used.[7]
- Mobile Phase: The mobile phase consists of a mixture of Toluene and Methanol in a 7:3 v/v ratio.[7]
- Detection: Densitometric analysis is carried out at 240 nm.[7]
- Linearity: The method is linear over a concentration range of 100–500 ng/band.[7]
- Validation: The method is validated according to ICH guidelines, including forced degradation studies to demonstrate its stability-indicating nature.

This rapid and sensitive method is designed for the quantification of vilazodone in rat plasma, making it suitable for pharmacokinetic studies.[8]

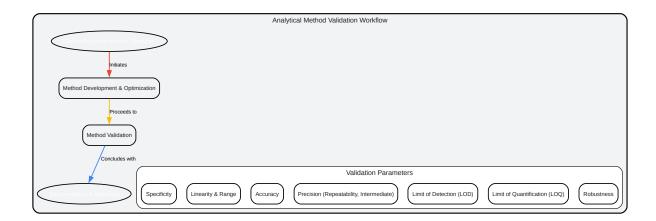
- Instrumentation: An LC-MS/MS system with a triple quadrupole mass spectrometer is used.
- Chromatographic Conditions: Separation is achieved on an Agela C18 column with an isocratic mobile phase of acetonitrile, 5mM ammonium acetate, and formic acid (35:65:0.1, v/v/v) at a flow rate of 0.25 mL/min.[8]
- Detection: Detection is performed using multiple reaction-monitoring (MRM) with transitions of m/z 442.4 → 155.3 for vilazodone.[8]



- Sample Preparation: Vilazodone is extracted from rat plasma using an organic solvent.[8]
- Validation: The method is fully validated for sensitivity, selectivity, stability, matrix effect, and recovery.[8]

Workflow and Pathway Diagrams

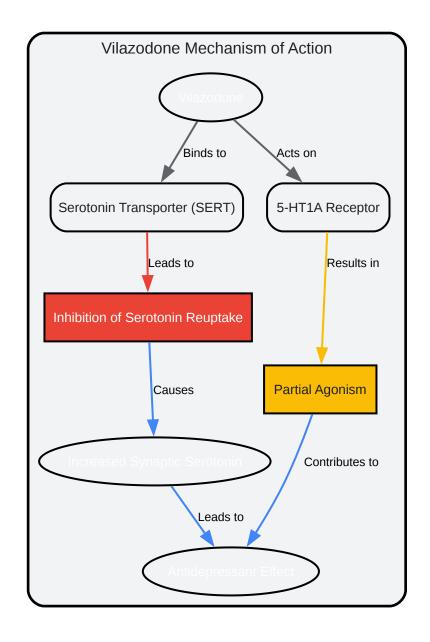
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the mechanism of action of vilazodone.



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Caption: General workflow for analytical method validation.





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